6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC9726145
Molecular Formula: C17H14ClNO2S
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClNO2S |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | 6-chloro-3-(2-hydroxyethylsulfanyl)-4-phenyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C17H14ClNO2S/c18-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)16(17(21)19-14)22-9-8-20/h1-7,10,20H,8-9H2,(H,19,21) |
| Standard InChI Key | DANYQCCKWAKRMV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCCO |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name—6-chloro-3-(2-hydroxyethylsulfanyl)-4-phenyl-1H-quinolin-2-one—reflects its polycyclic framework. Key features include:
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A quinoline core with a ketone group at position 2
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A chlorine atom at position 6 for electronic modulation
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A phenyl ring at position 4 contributing to hydrophobic interactions
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A hydroxyethylsulfanyl group at position 3 enabling hydrogen bonding.
The planar quinoline system allows for π-π stacking, while substituents provide steric and electronic diversity. The canonical SMILES string codifies this arrangement.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.8 g/mol |
| InChI Key | DANYQCCKWAKRMV-UHFFFAOYSA-N |
| PubChem CID | 1869381 |
Synthesis and Optimization
Traditional Synthetic Routes
Synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. A common approach includes:
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Chlorination: Introducing the chloro group at position 6 using or .
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Sulfanyl Group Incorporation: Thiol-ene "click" chemistry attaches the hydroxyethylsulfanyl moiety.
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Phenyl Group Installation: Suzuki-Miyaura coupling or Friedel-Crafts acylation adds the aromatic ring.
Yield optimization requires precise control of temperature (60–120°C), solvent polarity (e.g., DMF or THF), and reaction time (8–24 hours).
Green Chemistry Advances
Recent work highlights visible light-mediated synthesis for quinolin-2(1H)-one derivatives, though direct applications to this compound remain unexplored . Microwave-assisted methods, as demonstrated for related quinolines, could reduce reaction times from hours to minutes while improving yields by 20–30% .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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NMR reveals aromatic protons at δ 7.25–6.66 ppm and hydroxyethyl protons at δ 3.50–3.70 ppm.
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NMR confirms carbonyl (δ 168–170 ppm) and quaternary carbons (δ 140–150 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at 331.8 ([M+H]).
Chromatographic Methods
HPLC with a C18 column (acetonitrile/water gradient) achieves >95% purity, critical for pharmacological studies. Retention times typically range from 8.5–9.2 minutes under optimized conditions.
Biological Activities and Mechanisms
Enzymatic Inhibition
Preliminary studies suggest activity against:
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Cytochrome P450 Enzymes: Competitive inhibition () due to planar structure mimicking heme cofactors.
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Kinases: Moderate inhibition of JAK2 () via ATP-binding site interactions.
Applications in Drug Development
Lead Compound Optimization
The hydroxyethylsulfanyl group serves as a:
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Hydrogen bond donor/acceptor for target engagement
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Solubility-enhancing moiety (logP = 2.1 vs. 3.4 for unsubstituted analogs).
Challenges and Future Directions
Knowledge Gaps
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No in vivo pharmacokinetic data
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Limited toxicological profiling (LD unknown)
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Unexplored optical properties despite conjugated system.
Recommended Studies
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ADMET Profiling: Rodent models for bioavailability and toxicity.
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Target Deconvolution: CRISPR screening to identify novel targets.
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Formulation Studies: Nanoencapsulation to enhance water solubility.
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